molecular formula C22H25N3O3S2 B306100 3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306100
M. Wt: 443.6 g/mol
InChI Key: WPKFUZLDDKCVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of DNA topoisomerase I and II, which are enzymes that are essential for DNA replication and transcription. It also inhibits the activity of certain viral and bacterial enzymes, which are required for their survival and replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one are diverse and depend on the specific application. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also inhibits the replication of certain viruses and bacteria, thereby preventing their spread. In addition, it has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its broad-spectrum activity against various types of cancer, viruses, and bacteria. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, its use is limited by its potential toxicity and side effects, which may vary depending on the specific application and dosage.

Future Directions

There are several future directions for the research and development of 3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to explore its potential use in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail to optimize its dosage and administration. Additionally, further research is needed to elucidate its mechanism of action and identify potential biomarkers for monitoring its efficacy and toxicity.

Synthesis Methods

The synthesis of 3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves several steps. The starting materials include 4-morpholin-4-ylbutan-2-one, 3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-one, and sodium hydride. The reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or dimethylformamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

3-(4-ethylphenyl)-5,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H25N3O3S2/c1-4-16-5-7-17(8-6-16)25-21(27)19-14(2)15(3)30-20(19)23-22(25)29-13-18(26)24-9-11-28-12-10-24/h5-8H,4,9-13H2,1-3H3

InChI Key

WPKFUZLDDKCVRT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N4CCOCC4)SC(=C3C)C

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N4CCOCC4)SC(=C3C)C

Origin of Product

United States

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